molecular formula C4H5BrO3 B3395473 3-Bromo-2-oxobutanoic acid CAS No. 61964-74-7

3-Bromo-2-oxobutanoic acid

Cat. No.: B3395473
CAS No.: 61964-74-7
M. Wt: 180.98 g/mol
InChI Key: YQKNRMUYNFVEGP-UHFFFAOYSA-N
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Description

3-Bromo-2-oxobutanoic acid is an organic compound with the molecular formula C4H5BrO3 It is a brominated derivative of 2-oxobutanoic acid and is characterized by the presence of a bromine atom at the third carbon position and a keto group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-oxobutanoic acid can be synthesized through the bromination of 2-oxobutanoic acid. The typical synthetic route involves the reaction of 2-oxobutanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form 3-bromo-2-hydroxybutanoic acid using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of derivatives such as 3-amino-2-oxobutanoic acid when reacted with ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Ammonia or amines in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Various carboxylic acids and ketones.

    Reduction: 3-Bromo-2-hydroxybutanoic acid.

    Substitution: 3-Amino-2-oxobutanoic acid and other substituted derivatives.

Scientific Research Applications

3-Bromo-2-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of brominated and keto-containing compounds.

    Biochemistry: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxobutanoic acid involves its reactivity due to the presence of the bromine atom and the keto group. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo various transformations such as reduction and oxidation. These reactive sites make the compound versatile for chemical modifications and interactions with biological molecules.

Comparison with Similar Compounds

    2-Oxobutanoic acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-2-hydroxybutanoic acid: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.

    3-Amino-2-oxobutanoic acid: Contains an amino group, making it useful in different biochemical contexts.

Uniqueness: 3-Bromo-2-oxobutanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-2-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3/c1-2(5)3(6)4(7)8/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKNRMUYNFVEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560699
Record name 3-Bromo-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61964-74-7
Record name 3-Bromo-2-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61964-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-bromo-2-oxo
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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